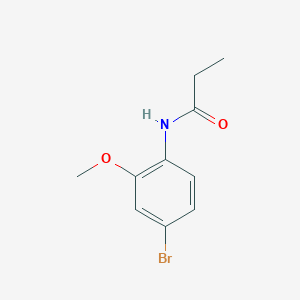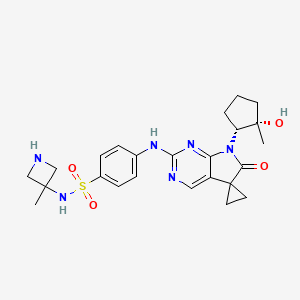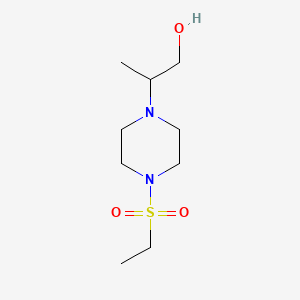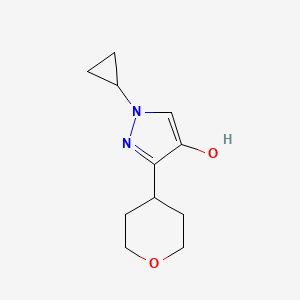
1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a tetrahydro-2H-pyran ring, and a pyrazol-4-ol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol typically involves multiple steps, starting with the preparation of the cyclopropyl and tetrahydro-2H-pyran intermediates. These intermediates are then subjected to cyclization and functionalization reactions to form the final pyrazol-4-ol structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol has been explored for its applications in various scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it has been identified as an inhibitor of ALK5, a receptor involved in the TGF-β signaling pathway, which plays a crucial role in cell growth and differentiation .
Comparison with Similar Compounds
1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine: This compound shares the cyclopropyl and tetrahydro-2H-pyran groups but differs in the pyrazole moiety, leading to different reactivity and applications.
4-((1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives: These derivatives are potent ALK5 inhibitors and have been optimized for selective inhibition, showcasing the versatility of the pyrazol-4-ol scaffold.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-ol |
InChI |
InChI=1S/C11H16N2O2/c14-10-7-13(9-1-2-9)12-11(10)8-3-5-15-6-4-8/h7-9,14H,1-6H2 |
InChI Key |
IGBSKMDBSIBNEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=N2)C3CCOCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


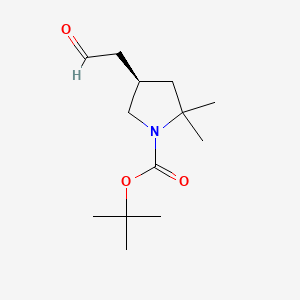
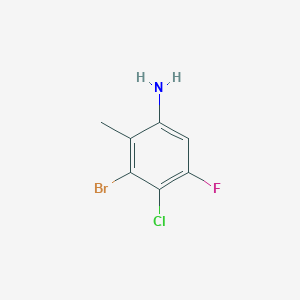
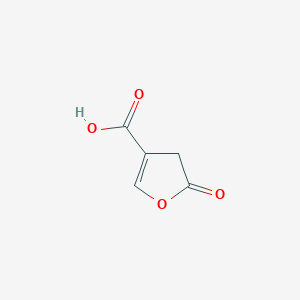
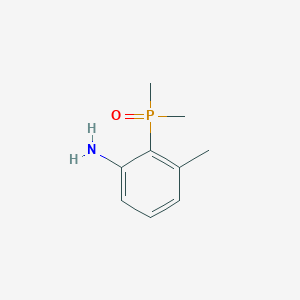
![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)

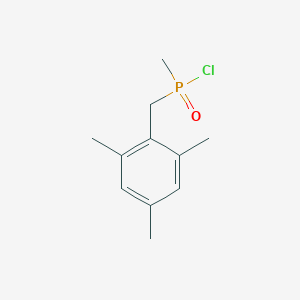
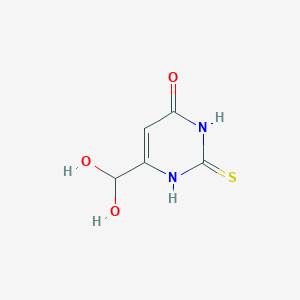


![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)
